molecular formula C14H21NO B1621991 2-(4-Ethoxy-benzyl)-piperidine CAS No. 383128-59-4

2-(4-Ethoxy-benzyl)-piperidine

Cat. No.: B1621991
CAS No.: 383128-59-4
M. Wt: 219.32 g/mol
InChI Key: VSZYZMILAJQEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. The compound consists of a piperidine ring substituted with a 4-ethoxy-benzyl group. This structural modification imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-benzyl)-piperidine typically involves the reaction of piperidine with 4-ethoxy-benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction can be represented as follows:

Piperidine+4-Ethoxy-benzyl chlorideThis compound+HCl\text{Piperidine} + \text{4-Ethoxy-benzyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+4-Ethoxy-benzyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-benzyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

2-(4-Ethoxy-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-benzyl)-piperidine: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Chloro-benzyl)-piperidine: Contains a chloro group instead of an ethoxy group.

    2-(4-Methyl-benzyl)-piperidine: Features a methyl group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxy-benzyl)-piperidine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13/h6-9,13,15H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZYZMILAJQEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402033
Record name 2-(4-Ethoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-59-4
Record name 2-(4-Ethoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxy-benzyl)-piperidine
Reactant of Route 2
2-(4-Ethoxy-benzyl)-piperidine
Reactant of Route 3
Reactant of Route 3
2-(4-Ethoxy-benzyl)-piperidine
Reactant of Route 4
2-(4-Ethoxy-benzyl)-piperidine
Reactant of Route 5
2-(4-Ethoxy-benzyl)-piperidine
Reactant of Route 6
2-(4-Ethoxy-benzyl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.